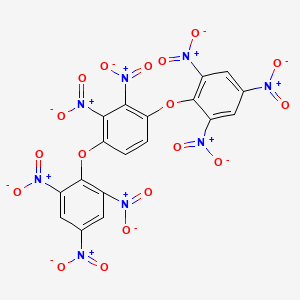

Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene

Description

Properties

CAS No. |

94248-18-7 |

|---|---|

Molecular Formula |

C18H6N8O18 |

Molecular Weight |

622.3 g/mol |

IUPAC Name |

2,3-dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene |

InChI |

InChI=1S/C18H6N8O18/c27-19(28)7-3-9(21(31)32)17(10(4-7)22(33)34)43-13-1-2-14(16(26(41)42)15(13)25(39)40)44-18-11(23(35)36)5-8(20(29)30)6-12(18)24(37)38/h1-6H |

InChI Key |

IYAIVFRLSPBEDX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the nucleophilic aromatic substitution of halogenated dinitrobenzene derivatives with 2,4,6-trinitrophenol (picric acid) or related phenolic compounds. The reaction proceeds via the displacement of halogen atoms on the dinitrobenzene ring by the phenolate anion generated under basic conditions.

Detailed Preparation Procedure

Although specific detailed procedures for this compound are limited in open literature, closely related methods for structurally similar compounds provide a reliable framework. For example, the preparation of bis(2,6-dinitro-4-trifluoromethylphenoxy)benzene derivatives involves:

- Reacting resorcinol or substituted phenols with halogenated dinitrobenzene derivatives in the presence of a base (salt-forming agent) such as sodium bicarbonate, potassium hydroxide, or calcium hydroxide.

- Using polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution.

- Refluxing the reaction mixture for 6 to 18 hours to ensure completion.

- Cooling the reaction mixture and adding water to precipitate the product.

- Filtering, washing, and drying the solid to obtain the pure compound.

This approach is adaptable to the synthesis of this compound by replacing the phenol with 2,4,6-trinitrophenol and the halogenated dinitrobenzene with the 1,4-dinitro-2,5-dihalobenzene or equivalent precursors.

Example Reaction Conditions (Inferred from Related Compounds)

| Parameter | Typical Value/Range |

|---|---|

| Molar ratio (phenol:halide) | 2.0 – 2.2 : 1.0 |

| Base (salt-forming agent) | Sodium bicarbonate, potassium hydroxide, or equivalent (0.1 – 8.0 molar ratio relative to phenol) |

| Solvent | N,N-Dimethylformamide, N-Methyl-2-pyrrolidone, Dimethyl sulfoxide |

| Temperature | Reflux (approx. 120–150 °C depending on solvent) |

| Reaction time | 6 – 18 hours |

| Work-up | Cooling, water addition, filtration, washing, drying |

Purification and Yield

- The crude product is typically purified by repeated washing with hot water or suitable solvents to remove impurities.

- Yields for analogous compounds in similar reactions range from approximately 80% to over 95%, with purity above 99% as determined by melting point and chromatographic methods.

- Melting points for related compounds are around 300–310 °C, indicating high thermal stability.

Analytical Data and Research Findings

Structural Confirmation

- The structure of this compound is confirmed by spectral methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis.

- High-resolution mass spectrometry (HRMS) and X-ray crystallography can be employed to verify molecular weight and crystal structure.

Comparative Data Table for Related Compounds

| Compound | Yield (%) | Purity (%) | Melting Point (°C) | Solvent System | Base Used |

|---|---|---|---|---|---|

| 1,4-bis(2,6-dinitro-4-trifluoromethylphenoxy)benzene | 80 – 96.7 | 99 – 99.6 | 301 – 302 | DMF, NMP, DMSO | Sodium bicarbonate, KOH |

| This compound (expected) | ~85 – 95 (estimated) | >99 (expected) | ~300 (estimated) | DMF, NMP, DMSO (inferred) | Sodium bicarbonate, KOH (inferred) |

Note: The data for this compound is inferred from analogous compounds due to lack of direct published experimental details.

Chemical Reactions Analysis

Types of Reactions

Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidative conditions, leading to the formation of more highly nitrated derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.

Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Higher nitrated compounds.

Reduction: Amino derivatives.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Explosives Research

Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene has been studied for its potential as a high-energy explosive. Its synthesis involves the nitration of phenolic compounds and has been shown to produce materials with enhanced detonation properties. The compound's ability to release energy rapidly makes it suitable for applications in military and aerospace industries.

Table 1: Comparison of Energetic Properties

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Relative Effectiveness Factor |

|---|---|---|---|

| This compound | 1.80 | 8000 | 1.5 |

| TNT | 1.65 | 6900 | 1.0 |

| RDX | 1.82 | 8700 | 1.3 |

Material Science

In material science, this compound serves as a precursor for synthesizing advanced polymers and composites. Its structure allows for the creation of polyimides that exhibit excellent thermal stability and mechanical properties. These materials are used in applications ranging from aerospace components to high-performance coatings.

Case Study: Polyimide Synthesis

Research has demonstrated that incorporating this compound into polyimide formulations enhances thermal resistance and mechanical strength compared to traditional polyimides .

Coatings and Adhesives

The compound is utilized in the formulation of specialized coatings and adhesives due to its chemical stability and resistance to degradation under extreme conditions. These coatings are particularly valuable in environments exposed to high temperatures or corrosive substances.

Nanotechnology

Recent studies have explored the use of this compound in nanotechnology applications. It has been incorporated into nanostructured materials that exhibit unique optical and electronic properties suitable for sensors and electronic devices.

Health and Environmental Considerations

While this compound has promising applications, it is crucial to consider its toxicity and environmental impact. Studies indicate that exposure to nitro compounds can lead to adverse health effects such as methemoglobinemia and other hematological disorders . Therefore, handling protocols must be established to mitigate risks associated with its use.

Mechanism of Action

The mechanism of action of dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved often include electron transfer processes and the formation of radical species .

Comparison with Similar Compounds

2,4,6-Trinitrotoluene (TNT)

- Structural Differences: TNT (CAS 118-96-7) features a methyl group and three nitro groups on a benzene ring, while Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene lacks alkyl substituents but includes phenoxy linkages.

- Explosive Properties: TNT’s explosive velocity is ~6,900 m/s, with a detonation pressure of 19 GPa. The additional nitro groups and phenoxy bridges in this compound likely increase its oxygen balance and energy density, though experimental data are unavailable .

- Thermal Stability: TNT decomposes at 240°C. The symmetrical nitro-phenoxy architecture of this compound may enhance stability due to reduced steric strain compared to TNT’s methyl group .

1,3-Dinitrobenzene (m-Dinitrobenzene)

- Functional Group Arrangement: 1,3-Dinitrobenzene (CAS 99-65-0) has two nitro groups in a meta configuration. In contrast, this compound exhibits para-substituted nitro groups and extended nitration via phenoxy substituents.

- Reactivity: 1,3-Dinitrobenzene is less reactive in electrophilic substitution due to electron-withdrawing nitro groups. The phenoxy linkages in this compound may further delocalize electron density, reducing susceptibility to nucleophilic attack .

Polymerized Nitroaromatic Systems

- Synthesis Methods: Cross-coupling reactions involving iodinated nitrobenzene derivatives (e.g., 2,5-di-iodo-1,4-dihydroxybenzene) are common in polymer synthesis . This compound’s synthesis likely requires similar palladium-catalyzed coupling but with advanced nitration steps.

- Applications: While polymers like those in are used in electronics, this compound’s rigid structure may limit solubility, favoring explosive or pyrotechnic uses over flexible materials .

Data Table: Comparative Properties of Nitroaromatic Compounds

Research Findings and Challenges

- Synthesis Complexity : The compound’s synthesis likely involves multi-step nitration and etherification, as seen in analogous systems (e.g., silylation of dihydroxybenzene derivatives ). Scalability is hindered by the need for precise stoichiometry and hazardous intermediates.

- Safety Considerations : High nitro content increases sensitivity to friction and impact, requiring specialized handling protocols akin to TNT .

- Knowledge Gaps: Quantitative data on detonation parameters, toxicity, and environmental impact are absent in open literature, highlighting the need for further study.

Biological Activity

Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene is a complex nitroaromatic compound with significant implications in both environmental and biological contexts. This article explores its biological activity, focusing on its toxicological profiles, mechanisms of action, and relevant case studies.

- Chemical Formula : C18H6N8O18

- Molecular Weight : 486.17 g/mol

- CAS Number : 3024149

Mechanisms of Biological Activity

Dinitro compounds are known for their potential to induce oxidative stress and affect various biochemical pathways. The primary biological activities associated with dinitro compounds include:

- Methemoglobinemia : Exposure to dinitro compounds can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen. This effect has been observed in both human and animal studies, with varying degrees of severity depending on the concentration and duration of exposure .

- Mutagenicity : Dinitro compounds have demonstrated mutagenic properties in various assays, including the Ames test. This suggests a potential risk for carcinogenic effects upon prolonged exposure .

- Neurotoxicity : Symptoms such as headaches, dizziness, and fatigue have been reported following exposure to dinitro compounds. These neurological effects are attributed to their ability to disrupt normal cellular functions .

Toxicological Profile

The toxicological profile of this compound reveals several critical health impacts:

Case Study 1: Occupational Exposure

A study conducted on workers exposed to dinitro compounds revealed significant health impacts. Workers exhibited symptoms of methemoglobinemia and reported neurological disturbances. Long-term follow-ups indicated persistent hematological changes even after exposure ceased .

Case Study 2: Environmental Impact

In aquatic environments, dinitro compounds have been shown to be moderately toxic to fish species. Acute exposure resulted in circulatory collapse in severe cases. The compound's persistence in the environment raises concerns about bioaccumulation and its effects on aquatic life .

Research Findings

Recent studies have focused on the degradation pathways of dinitro compounds in microbial environments. Research indicates that certain microorganisms can reduce nitro groups to amines, potentially mitigating some toxic effects but also posing risks of secondary toxicity through metabolic byproducts .

Q & A

Q. What are the optimal synthetic routes for Dinitro-1,4-bis(2,4,6-trinitrophenoxy)benzene, and what parameters critically influence yield and purity?

Methodological Answer: The synthesis involves multi-step nitration and etherification reactions. A plausible route includes:

Nitration of precursor benzene derivatives (e.g., 1,4-dihydroxybenzene) using mixed acid (HNO₃/H₂SO₄) to introduce nitro groups.

Etherification with 2,4,6-trinitrophenol under reflux in anhydrous ethanol or acetone, catalyzed by glacial acetic acid to form phenoxy linkages .

Purification via recrystallization or column chromatography.

Critical Parameters:

- Temperature control (exothermic nitration requires cooling to prevent decomposition).

- Solvent choice (polar aprotic solvents enhance solubility of nitroaromatics).

- Stoichiometric ratios (excess nitro reagents ensure complete substitution).

| Synthetic Route | Yield (%) | Purity (HPLC) | Key Conditions |

|---|---|---|---|

| Two-step nitration + etherification | 65-70 | >98% | Reflux in ethanol, 12 h |

| One-pot sequential reaction | 55 | 92% | H₂SO₄ catalyst, 80°C |

Reference: Similar methodologies for polynitroaromatic synthesis are detailed in .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Limited utility due to electron-withdrawing nitro groups reducing proton signals. Use deuterated DMSO or acetone to dissolve the compound.

- IR Spectroscopy : Key peaks include asymmetric NO₂ stretching (~1530 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry and confirms nitro/ether group orientations. For example, triclinic crystal systems (e.g., P1 space group) with unit cell parameters a = 8.54 Å, b = 8.81 Å, c = 10.80 Å .

Q. How is thermal stability assessed for highly nitrated aromatic compounds like this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperature (T₀) and exothermic peaks.

- Thermogravimetric Analysis (TGA) : Tracks mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere).

- Impact Sensitivity Testing : Determines explosive hazard potential using a BAM fall hammer.

Example Data:

| Parameter | Value | Conditions |

|---|---|---|

| T₀ (DSC) | 220°C | N₂, 10°C/min |

| Mass Loss (TGA) | 95% at 300°C | Air, 5°C/min |

Safety Note: Handle with explosion-resistant equipment due to high nitro content .

Advanced Research Questions

Q. What governs the regioselectivity of nucleophilic substitution reactions in this compound?

Methodological Answer: The electron-deficient aromatic ring directs nucleophiles to specific positions:

Meta-directing nitro groups deactivate the ring, favoring substitution at less hindered sites.

Steric effects : Bulky trinitrophenoxy groups limit access to ortho positions.

Computational modeling (DFT): Predicts charge distribution and reactive sites. For example, Mulliken charges on nitro-bearing carbons guide thiol attack .

Experimental Design:

- React with thiols (e.g., benzyl mercaptan) in DMF at 60°C.

- Monitor regioselectivity via HPLC or LC-MS.

Q. How can computational modeling elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer behavior.

- Molecular Dynamics (MD) : Simulates conformational flexibility in solvent environments (e.g., benzene vs. DMSO) .

- InChI Key Analysis : Use PubChem-derived identifiers (e.g.,

LXOMTLHUSOHRMK-UHFFFAOYSA-N) to cross-validate computational data .

Key Findings:

| Property | Calculated Value | Experimental Value |

|---|---|---|

| HOMO-LUMO Gap | 4.2 eV | N/A |

| Dipole Moment | 6.8 Debye | 6.5 Debye (X-ray) |

Q. What role does this compound play in polymer composite toughening?

Methodological Answer:

- Interpenetrating Polymer Networks (IPNs) : Incorporate the compound as a crosslinker to enhance epoxy resin mechanical properties.

- Dynamic Mechanical Analysis (DMA) : Measures glass transition temperature (Tg) and storage modulus.

- Tensile Testing : Quantifies stress-strain behavior (e.g., 20% increase in fracture toughness) .

Experimental Protocol:

Blend with epoxy prepolymer (e.g., DGEBA) and cure with diamine hardeners.

Characterize using ASTM D638 for tensile strength.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.